Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)-

Chiral amine Optical rotation Enantiomeric purity

Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)-, most commonly referred to as (S)-1-(pentafluorophenyl)ethylamine, is a chiral primary amine bearing a fully fluorinated aromatic ring. With a molecular formula of C₈H₆F₅N and a molecular weight of 211.13 g/mol, this compound serves as a specialized α-chiral amine building block primarily utilized in the synthesis of peptoid foldamers.

Molecular Formula C8H6F5N
Molecular Weight 211.13 g/mol
Cat. No. B12610105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)-
Molecular FormulaC8H6F5N
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C(=C1F)F)F)F)F)N
InChIInChI=1S/C8H6F5N/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2H,14H2,1H3
InChIKeyKICTUMAYHYGFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-1-(Pentafluorophenyl)ethylamine (CAS 916675-98-4) – A Chiral Perfluorinated Amine Building Block


Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)-, most commonly referred to as (S)-1-(pentafluorophenyl)ethylamine, is a chiral primary amine bearing a fully fluorinated aromatic ring. With a molecular formula of C₈H₆F₅N and a molecular weight of 211.13 g/mol, this compound serves as a specialized α-chiral amine building block primarily utilized in the synthesis of peptoid foldamers [1]. Its computed XLogP3-AA of 1.7 and topological polar surface area of 26 Ų confer distinct physicochemical properties relative to non-fluorinated analogs [2]. The compound was first reported as a key synthetic intermediate enabling the study of pentafluoroaromatic effects on peptoid secondary structure, where it demonstrated high compatibility with microwave-assisted peptoid synthesis [1].

Why Generic (S)-1-Phenylethylamine Cannot Replace (S)-1-(Pentafluorophenyl)ethylamine in Foldamer Research


Researchers cannot simply substitute the non-fluorinated analog (S)-1-phenylethylamine for (S)-1-(pentafluorophenyl)ethylamine because the pentafluorophenyl group fundamentally alters both the conformational preferences and the electronic environment of the resulting oligomers. In peptoid foldamer synthesis, oligomers built from the non-fluorinated (S)-1-phenylethylamine monomer (Nspe) adopt a threaded loop conformation, whereas incorporation of the pentafluorophenyl monomer (Nsfe) enforces a helical secondary structure [1]. The five fluorine atoms also dramatically change the amine's basicity, lipophilicity, and provide a unique ¹⁹F NMR handle for structural characterization that is entirely absent in the non-fluorinated compound [2]. Furthermore, the optical rotation of the (S)-enantiomer of the pentafluorophenyl compound differs markedly from that of (S)-1-phenylethylamine, enabling independent verification of enantiopurity via polarimetry [1].

Quantitative Differentiation Evidence for (S)-1-(Pentafluorophenyl)ethylamine vs. Structural Analogs


Optical Rotation: (S)-Pentafluorophenyl vs. (R)-Pentafluorophenyl vs. (S)-Phenylethylamine Enantiomers

The (S)-enantiomer of 1-(pentafluorophenyl)ethylamine exhibits a specific rotation of [α]D²⁵ = −12.2° (CDCl₃, c = 0.017 g/mL), while the (R)-enantiomer, synthesized from the opposite chiral alcohol, shows [α]D²⁵ = +7.28° (CDCl₃, c = 0.055 g/mL) [1]. This confirms the stereochemical integrity of the Mitsunobu-based inversion route and provides a polarimetric benchmark for enantiopurity verification. In contrast, the non-fluorinated analog (S)-1-phenylethylamine displays a far larger magnitude of rotation, with reported values of [α]D²⁰ = −39° (neat) to −40.3° . The substantial difference in both magnitude and concentration dependence underscores that optical rotation cannot be used interchangeably between these compounds for quality control.

Chiral amine Optical rotation Enantiomeric purity

Peptoid Conformational Control: Helical vs. Threaded Loop Folding Dictated by Aromatic Fluorination

In a systematic study of peptoid nonamers, oligomers constructed using the non-fluorinated monomer (S)-N-(1-phenylethyl)glycine (Nspe) were found to adopt threaded loop conformations under standard conditions, whereas replacement with a single (S)-N-(1-(pentafluorophenyl)ethyl)glycine (Nsfe) monomer unit enforced a transition to a helical secondary structure, as characterized by circular dichroism (CD) spectroscopy [1]. The CD spectra of Nsfe-containing peptoids displayed intense bands characteristic of polyproline-like helices, a signature absent in the all-Nspe peptoids. Furthermore, the incorporation of just one Nsfe monomer into an Nspe nonamer sequence was sufficient to switch the global conformation from looped to helical, demonstrating a dominant conformational directing effect [1].

Peptoid foldamer Circular dichroism Secondary structure

Enantiomeric Purity: Reported 99% ee via Stereospecific Synthesis vs. Commercial Resolving Agents

The (S)-enantiomer was obtained via a Mitsunobu reaction of (R)-(+)-1-(pentafluorophenyl)ethanol followed by azide reduction, proceeding with complete inversion of configuration to deliver the product in 77% yield and 99% enantiomeric purity [1]. Commercially, the compound is typically offered at ≥98% purity as determined by HPLC . This contrasts with classic chiral resolution approaches used for non-fluorinated α-phenylethylamine, which often require multiple recrystallization steps with tartaric acid and may yield variable enantiomeric excess values depending on the resolving agent and conditions.

Enantiomeric excess Asymmetric synthesis Chiral purity

¹⁹F NMR Detectability: Multi-Signal Fluorine Fingerprint vs. No Fluorine Signal in Non-Fluorinated Analog

The (S)-1-(pentafluorophenyl)ethylamine compound exhibits a distinctive three-signal ¹⁹F NMR pattern: δ −145.1 (dd, J = 23, 8 Hz, 2F, ortho), −157.1 (t, J = 21 Hz, 1F, para), and −162.2 (ddd, J = 23, 23, 8 Hz, 2F, meta) in CDCl₃ [1]. This multi-signal fluorine fingerprint enables sensitive detection, quantification, and real-time reaction monitoring by ¹⁹F NMR, even in complex mixtures. The non-fluorinated analog (S)-1-phenylethylamine provides no ¹⁹F NMR signal, making the pentafluorophenyl compound uniquely suited for fluorine-based analytical workflows, including ¹⁹F NMR-based enantiomeric excess determination using chiral shift reagents or fluorinated derivatizing agents.

¹⁹F NMR spectroscopy Fluorine detection Structural characterization

Lipophilicity Shift: Computed XLogP3-AA of 1.7 vs. ~1.4 for Non-Fluorinated Phenylethylamine

The computed XLogP3-AA for (S)-1-(pentafluorophenyl)ethylamine is 1.7 [1], while the non-fluorinated (S)-1-phenylethylamine has a reported XLogP3 of approximately 1.4 [2]. This +0.3 log unit increase reflects the enhanced hydrophobicity imparted by the five fluorine atoms on the aromatic ring. Additionally, the hydrogen bond acceptor count increases from 1 (for phenylethylamine) to 6 (for the pentafluorophenyl compound) due to the electronegative fluorine atoms, which can engage in orthogonal multipolar interactions with complementary aromatic systems in biological or supramolecular contexts.

Lipophilicity LogP Physicochemical properties

Verified Application Scenarios for (S)-1-(Pentafluorophenyl)ethylamine in Research and Industrial Settings


Peptoid Foldamer Design Requiring Helix-Enforcing Monomers

Researchers designing N-substituted glycine oligomers (peptoids) with predictable secondary structures require a monomer that reliably enforces helical folding. Based on direct CD spectroscopic evidence, incorporation of the Nsfe monomer derived from (S)-1-(pentafluorophenyl)ethylamine converts peptoids from threaded loop to helical conformations, even when only a single monomer unit is substituted [1]. This makes the compound indispensable for constructing well-folded peptoid architectures with unprecedented stability, as demonstrated by Blackwell and Gorske in their foundational 2006 study [1].

¹⁹F NMR-Based Reaction Monitoring and Quality Control of Chiral Amine Derivatives

The three distinct ¹⁹F NMR resonances at −145.1, −157.1, and −162.2 ppm provide a fluorine-specific analytical handle that enables interference-free monitoring of reactions involving this chiral amine [1]. Laboratories equipped with ¹⁹F NMR capability can track incorporation of this building block into larger molecules, assess purity in complex mixtures, and quantify enantiomeric composition—capabilities entirely absent when using non-fluorinated chiral amines.

Asymmetric Synthesis Requiring High-Enantiopurity Chiral Amine Starting Materials

The stereospecific synthesis route reported by Gorske delivers the (S)-enantiomer in 99% enantiomeric purity via a Mitsunobu inversion/Staudinger reduction sequence [1]. This high enantiopurity, coupled with commercial availability at ≥98% chemical purity , makes the compound suitable as a chiral building block in asymmetric synthesis where the stereochemical outcome depends critically on the enantiopurity of the starting amine. The opposite (R)-enantiomer is also accessible, with a specific rotation of +7.28° [1], enabling procurement of either antipode for stereochemical studies.

Probing Aromatic–Aromatic Interactions in Biomolecular Recognition Studies

The pentafluorophenyl ring engages in quadrupolar and π-stacking interactions that differ fundamentally from those of non-fluorinated phenyl rings [1]. The computed lipophilicity shift (ΔXLogP3 ≈ +0.3 vs. phenylethylamine) [2] and the increased hydrogen bond acceptor count (6 vs. 1) make this compound a valuable probe for studying fluorine-specific effects in protein-ligand interactions, supramolecular assembly, and materials science, where fluorinated aromatic surfaces can modulate binding affinity and selectivity.

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